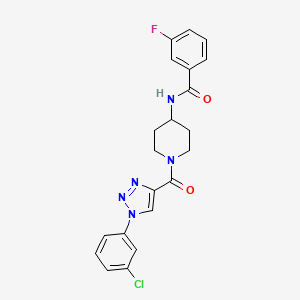
N-(1-(1-(3-クロロフェニル)-1H-1,2,3-トリアゾール-4-カルボニル)ピペリジン-4-イル)-3-フルオロベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide is a compound that falls under the category of heterocyclic compounds, specifically triazoles. These compounds are characterized by a three-nitrogen atom ring structure. The inclusion of functional groups such as the chlorophenyl, fluorobenzamide, and piperidine rings potentially endows this molecule with unique biochemical properties, making it a significant subject for scientific research.
科学的研究の応用
This compound's unique structure allows it to interact with various biological targets, making it valuable in multiple research fields:
Chemistry: : It serves as a precursor or intermediate in the synthesis of other complex molecules.
Biology: : The compound’s interaction with proteins and enzymes can be studied to understand biological pathways.
Industry: : Its application in material science for creating new materials with unique properties.
作用機序
Target of Action
The compound contains a 1,2,3-triazole ring, a piperidine ring, and a benzamide group. Compounds containing these functional groups are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The mode of action of such compounds often involves interactions with the target protein’s active site, leading to modulation of the protein’s activity. The specific interactions can include hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Depending on the specific target, these compounds can influence a variety of biochemical pathways. For example, benzamides are known to inhibit histone deacetylases, affecting gene expression .
Pharmacokinetics
The pharmacokinetic properties of such compounds can vary widely and depend on factors like the compound’s lipophilicity, its pKa, and the presence of metabolic enzymes in the body .
Result of Action
The cellular effects of such compounds can range from changes in signal transduction pathways to alterations in gene expression, depending on the specific target and the cell type .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide involves multiple steps:
Formation of the Triazole Ring: : This typically involves a click chemistry reaction where an azide reacts with an alkyne under Cu(I)-catalyzed conditions, producing the 1,2,3-triazole ring.
Introduction of the Chlorophenyl Group: : This can be achieved through aromatic substitution reactions where the triazole ring is substituted by a chlorophenyl group using appropriate reagents and conditions.
Acylation to Form the Carbonyl Piperidinyl Triazole: : The triazole compound undergoes an acylation reaction with a carbonyl compound to form the carbonyl-piperidin-4-yl group.
Attachment of the Fluorobenzamide Group: : This involves the coupling of the previously formed intermediate with 3-fluorobenzamide using coupling agents like EDCI or DCC under suitable conditions.
Industrial Production Methods
For industrial-scale production, the aforementioned reactions are optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation are essential to achieve high-purity products.
化学反応の分析
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly on the triazole ring, leading to the formation of oxo derivatives.
Reduction: : Reductive conditions can modify the carbonyl group, potentially reducing it to an alcohol.
Substitution: : Halogenated aromatic rings are often susceptible to nucleophilic substitution, where the chlorine and fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: : Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation Products: : Formation of oxo derivatives on the triazole ring.
Reduction Products: : Alcohol derivatives from the reduction of the carbonyl group.
Substitution Products: : Substituted aromatic rings where the halogens are replaced with other functional groups.
類似化合物との比較
N-(1-(1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-fluorobenzamide can be compared to other triazole derivatives:
Similar Compounds: : Examples include 1-(3-chlorophenyl)-1H-1,2,3-triazole and N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-benzamide.
Unique Features: : The presence of both chlorophenyl and fluorobenzamide groups makes it distinct in terms of its steric and electronic properties, potentially leading to unique interactions with biological targets.
特性
IUPAC Name |
N-[1-[1-(3-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN5O2/c22-15-4-2-6-18(12-15)28-13-19(25-26-28)21(30)27-9-7-17(8-10-27)24-20(29)14-3-1-5-16(23)11-14/h1-6,11-13,17H,7-10H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWKPICVMEINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[1-(ethanesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2426973.png)

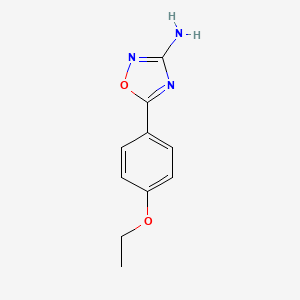
![ETHYL 2-{2-[(2Z)-3-PHENYLPROP-2-ENAMIDO]-1,3-THIAZOL-4-YL}ACETATE](/img/structure/B2426978.png)
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2426982.png)
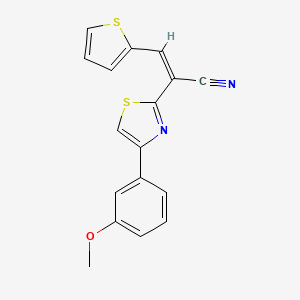
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2426984.png)
![4-({3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2426988.png)
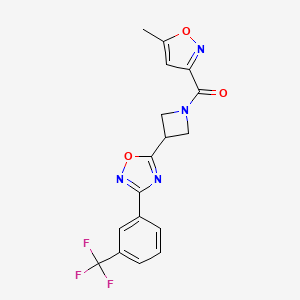
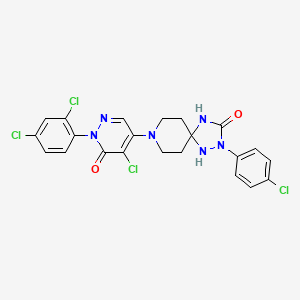
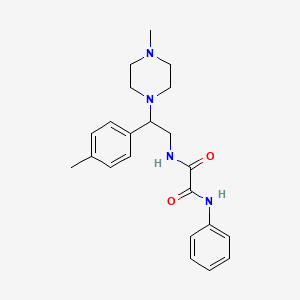
![N-[1-(3-Cyclopentyloxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2426992.png)
![N-benzyl-2-{3-[2-(2-chlorophenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}acetamide](/img/structure/B2426993.png)
![2,7-diamino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2426995.png)
